Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles
Preparation Methods
The synthesis of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate with a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with the fluorine atom at a different position on the phenyl ring.
Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQFAPQITVEPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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